L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine is a complex peptide compound composed of five amino acids: L-tryptophan, L-tyrosine, L-tryptophan, L-methionine, and L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-tyrosyl-L-phenylalanyl-L-methionyl-L-asparagine
- L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine
- Triptorelin
Uniqueness
L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and bioactivity, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
827300-32-3 |
---|---|
Molecular Formula |
C40H46N8O8S |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H46N8O8S/c1-57-15-14-31(37(52)48-34(40(55)56)19-35(42)50)45-39(54)33(18-24-21-44-30-9-5-3-7-27(24)30)47-38(53)32(16-22-10-12-25(49)13-11-22)46-36(51)28(41)17-23-20-43-29-8-4-2-6-26(23)29/h2-13,20-21,28,31-34,43-44,49H,14-19,41H2,1H3,(H2,42,50)(H,45,54)(H,46,51)(H,47,53)(H,48,52)(H,55,56)/t28-,31-,32-,33-,34-/m0/s1 |
InChI Key |
VUMLPKCDAQIDME-KMACTHOASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.